![molecular formula C12H15F3N2O B1489345 2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine CAS No. 1220180-44-8](/img/structure/B1489345.png)
2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine
Overview
Description
“2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C11H17ClN2O and a molecular weight of 228.72 . It is used for proteomics research .
Physical And Chemical Properties Analysis
“2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine” has a molecular weight of 228.72 and a molecular formula of C11H17ClN2O . Further physical and chemical properties are not provided in the available resources.
Scientific Research Applications
Medicinal Chemistry: Bioisosteric Replacement
2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine: is used in medicinal chemistry as a bioisostere to improve the potency and ADME (absorption, distribution, metabolism, excretion) profile of pharmaceuticals . The piperidine moiety is a common fragment in drug discovery, and its modification can lead to significant changes in a drug’s behavior.
Organic Synthesis: Pyridine Dearomatization
This compound serves as a precursor in pyridine dearomatization, a process that allows for the synthesis of complex organic molecules . This is particularly useful in the development of new pharmaceuticals and agrochemicals.
Fluorinated Compound Synthesis
The trifluoromethyl group in this compound is pivotal for the synthesis of diverse fluorinated compounds, which are crucial in the development of materials with unique properties like increased chemical and thermal stability .
Safety And Hazards
properties
IUPAC Name |
2-(piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)10-1-2-11(17-7-10)18-8-9-3-5-16-6-4-9/h1-2,7,9,16H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUNIYFKGAHIGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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